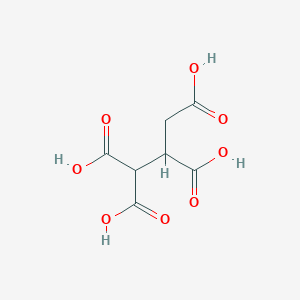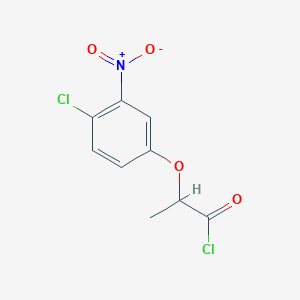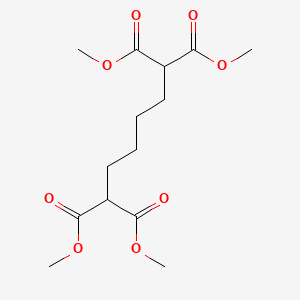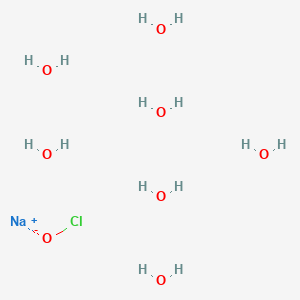
2-Methylidenethiirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidenethiirane is an organic compound with the molecular formula C3H4S. It is a member of the thiirane family, which are three-membered cyclic sulfides. This compound is characterized by the presence of a methylene group (CH2) attached to the thiirane ring, making it a unique structure in the realm of sulfur-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylidenethiirane can be synthesized through various methods. One common approach involves the reaction of methylene iodide with sodium sulfide in the presence of a base. This reaction typically occurs under mild conditions and yields the desired thiirane compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylidenethiirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the methylene group or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiirane derivatives.
Aplicaciones Científicas De Investigación
2-Methylidenethiirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s reactivity with biological nucleophiles makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methylidenethiirane involves its reactivity with nucleophiles. The methylene group and the sulfur atom in the thiirane ring are both reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of various products. This reactivity is exploited in synthetic chemistry and biological studies to understand reaction mechanisms and develop new compounds.
Comparación Con Compuestos Similares
Similar Compounds
Thiirane: The parent compound without the methylene group.
2-Methylthiirane: A similar compound with a methyl group instead of a methylene group.
Oxirane: The oxygen analog of thiirane.
Uniqueness
2-Methylidenethiirane is unique due to the presence of the methylene group, which imparts different reactivity compared to other thiirane derivatives. This makes it a valuable compound in synthetic chemistry and various applications.
Propiedades
Número CAS |
64251-85-0 |
|---|---|
Fórmula molecular |
C3H4S |
Peso molecular |
72.13 g/mol |
Nombre IUPAC |
2-methylidenethiirane |
InChI |
InChI=1S/C3H4S/c1-3-2-4-3/h1-2H2 |
Clave InChI |
BTOWYENYYXRZMV-UHFFFAOYSA-N |
SMILES canónico |
C=C1CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)



![2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14509814.png)
